molecular formula C17H11F2N5OS B2687162 3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034347-19-6

3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No. B2687162
CAS RN: 2034347-19-6
M. Wt: 371.37
InChI Key: OZTIWZNHBZEMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a thiophene ring, and a triazolopyridazine ring. These components are common in many pharmaceuticals and could potentially have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual rings, followed by their connection through a series of reactions. The exact synthetic route would depend on the desired final product and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and triazolopyridazine rings are aromatic, meaning they have a stable, cyclic arrangement of pi electrons. The benzamide group contains a carbonyl (C=O) and an amide (NH2) group, which could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The thiophene ring is electron-rich and could potentially undergo electrophilic aromatic substitution. The amide group in the benzamide portion could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the various functional groups .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis of a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, exploring their potential in inhibiting the proliferation of endothelial and tumor cells, highlighting the versatility of triazolo[4,3-b]pyridazine derivatives in medicinal chemistry (Ilić et al., 2011).
  • Research on the synthesis, structure analysis, and theoretical calculations of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine demonstrated the compound's crystallization in the monoclinic crystal system, providing insights into the molecular packing and intermolecular interactions critical for understanding the compound's stability and reactivity (Sallam et al., 2021).

Potential Biological Activities

  • Several studies focused on the synthesis of new derivatives incorporating the triazolo[4,3-b]pyridazine moiety, evaluating their antimicrobial and antiproliferative activities. This suggests a potential interest in developing these compounds as therapeutic agents, underscoring the importance of such chemical structures in drug discovery (Bhuiyan et al., 2006).
  • Another research avenue involves the synthesis and molecular docking studies of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, with findings indicating moderate to good binding energies on target proteins. This highlights the potential of triazolo[4,3-b]pyridazine derivatives in the development of new pharmaceuticals with specific molecular targets (Flefel et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs work by binding to a specific protein or enzyme, altering its function. The presence of multiple rings and functional groups could allow this compound to interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it. This could include wearing protective clothing and eyewear, and working in a well-ventilated area .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further developed and optimized through medicinal chemistry techniques. This could involve modifying the structure to improve potency, selectivity, or pharmacokinetic properties .

properties

IUPAC Name

3,4-difluoro-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N5OS/c18-11-4-3-10(8-12(11)19)17(25)20-9-16-22-21-15-6-5-13(23-24(15)16)14-2-1-7-26-14/h1-8H,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTIWZNHBZEMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC(=C(C=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.